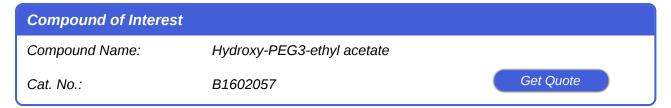


An In-Depth Technical Guide to Hydroxy-PEG3ethyl acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG3-ethyl acetate is a bifunctional molecule featuring a terminal hydroxyl group and an ethyl acetate moiety, connected by a three-unit polyethylene glycol (PEG) spacer. This compound is of significant interest to the drug development community, primarily serving as a hydrophilic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The PEG chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-ethyl acetate, with a focus on its role in the design and development of novel therapeutics.

Chemical Properties and Data

Hydroxy-PEG3-ethyl acetate is a clear, colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.



Property	Value	Source
CAS Number	118988-04-8	[1][2]
Molecular Formula	C10H20O6	[1][2]
Molecular Weight	236.26 g/mol	[1][2]
SMILES	O=C(OCC)COCCOCCOCCO	[2]
Appearance	Colorless to light yellow liquid	[3]
Storage	Store at -20°C for long-term stability.	[1]

Note: Experimental physical properties such as boiling point, melting point, and density for this specific compound are not readily available in the cited literature. The provided appearance is based on the general characteristics of similar PEG compounds.

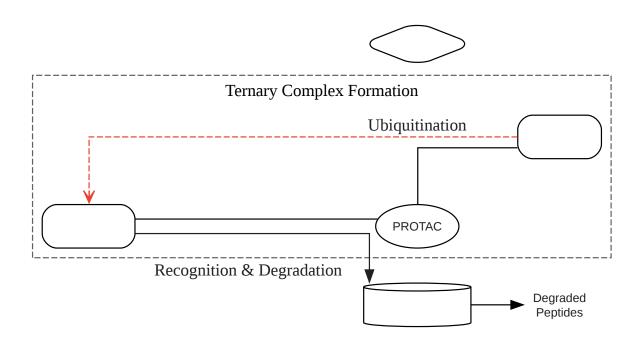
Role in PROTAC Technology

The primary application of **Hydroxy-PEG3-ethyl acetate** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease.

Mechanism of Action of PROTACs

PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5]





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A simplified diagram of the PROTAC-mediated protein degradation pathway.

The Role of the PEG3 Linker

The linker component of a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers, such as the triethylene glycol unit in **Hydroxy-PEG3-ethyl acetate**, are frequently employed due to their ability to enhance aqueous solubility and cell permeability of the PROTAC molecule. The flexibility of the PEG chain can also be advantageous in achieving a productive ternary complex geometry.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and derivatization of **Hydroxy-PEG3-ethyl acetate** for its use in PROTAC development.

Synthesis of Hydroxy-PEG3-ethyl acetate

A plausible synthetic route to **Hydroxy-PEG3-ethyl acetate** involves the reaction of triethylene glycol with an ethyl haloacetate under basic conditions.



Materials:

- Triethylene glycol
- Ethyl bromoacetate or ethyl chloroacetate
- Sodium hydride (NaH) or a similar strong base
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography elution

Procedure:

- To a solution of a large excess of triethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Slowly add a solution of ethyl bromoacetate in anhydrous THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- · Quench the reaction by the slow addition of water.
- Remove the THF under reduced pressure.
- Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Hydroxy-PEG3-ethyl acetate.

Derivatization of the Terminal Hydroxyl Group

To incorporate **Hydroxy-PEG3-ethyl acetate** into a PROTAC, the terminal hydroxyl group is typically converted into a more reactive functional group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution with an appropriate functional group on a POI ligand or an E3 ligase ligand.

Materials:

- Hydroxy-PEG3-ethyl acetate
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or pyridine
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- Dissolve Hydroxy-PEG3-ethyl acetate (1 equivalent) in anhydrous DCM and cool to 0 °C.
- Add triethylamine (1.5 equivalents) to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.



- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Materials:

- Hydroxy-PEG3-ethyl acetate
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- Dissolve **Hydroxy-PEG3-ethyl acetate** (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the solution to 0 °C.
- Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution.
- Continue stirring at 0 °C for 4 hours or allow to warm to room temperature if the reaction is sluggish, monitoring by TLC.[6]
- After completion, dilute the reaction mixture with water and separate the layers.[6]
- Extract the aqueous layer with DCM.



• Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.[6]



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Workflow for the activation and subsequent use of **Hydroxy-PEG3-ethyl acetate** in PROTAC synthesis.

Impact of PEG3 Linker on PROTAC Performance

The length of the PEG linker can significantly impact the degradation efficiency and pharmacokinetic properties of a PROTAC. While optimal linker length is target-dependent, studies have shown that variations in the number of ethylene glycol units can modulate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC Property	Influence of PEG Linker Length
Degradation Efficiency (DC50, Dmax)	The optimal linker length for efficient ternary complex formation and subsequent degradation is highly dependent on the specific target protein and E3 ligase pair. Both excessively short and long linkers can lead to reduced degradation efficacy.
Cell Permeability	Increasing the number of PEG units generally enhances hydrophilicity, which can have a complex effect on cell permeability. While some degree of hydrophilicity is beneficial, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.
Solubility	PEG linkers are known to improve the aqueous solubility of PROTAC molecules, which is often a challenge for these relatively large and complex structures.



Note: Specific quantitative data for PROTACs utilizing a PEG3 linker are dispersed throughout the literature and are highly context-dependent. Researchers are encouraged to consult primary research articles relevant to their specific target of interest.

Conclusion

Hydroxy-PEG3-ethyl acetate is a valuable chemical tool for researchers in drug discovery and development. Its primary utility as a short, hydrophilic linker in the synthesis of PROTACs allows for the modulation of key drug-like properties, including solubility and cell permeability. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this versatile molecule, enabling its incorporation into novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers using components such as Hydroxy-PEG3-ethyl acetate will remain a critical aspect of developing the next generation of therapeutics.

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